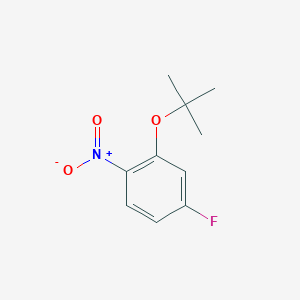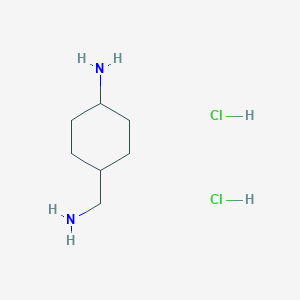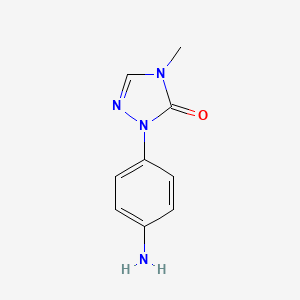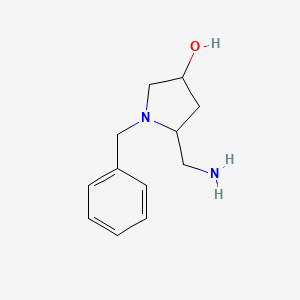
6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
説明
“6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride” is a chemical compound with the CAS Number: 1373223-69-8 . It has a molecular weight of 201.67 and its linear formula is C10H13ClFN .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FN.ClH/c11-8-4-5-9-7 (6-8)2-1-3-10 (9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m1./s1 .Physical And Chemical Properties Analysis
This compound is a solid and it should be stored in an inert atmosphere at room temperature .科学的研究の応用
Synthesis and Material Applications
Synthesis Approach The practical synthesis of fluoro-substituted naphthalene derivatives, such as 6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride, is crucial for various applications. A study by Zhu Zhijian et al. (2007) highlights an alternative synthesis method for fluoro-naphthalene derivatives, overcoming the challenges in scalability and providing a more practical route for preparation (Zhu Zhijian et al., 2007).
Material Design for Liquid Crystal Displays In the context of material design, particularly for active matrix LCDs, fluoro-substituted tetrahydronaphthalene structures have been studied. Tetsuo Kusumoto et al. (2004) reported the design and synthesis of liquid crystal materials with fluoro-substituted tetrahydro-naphthalene structure, showcasing their potential use in TFT-displays due to properties like wide nematic temperature range, low melting point, and large dielectric anisotropy (Tetsuo Kusumoto et al., 2004).
Biomedical Imaging Applications Fluoro-naphthalene derivatives have also found application in the domain of biomedical imaging. A study conducted by F. Basuli et al. (2012) focused on the synthesis of ApoSense compound [18F]NST732, a fluorine-18-radiolabeled analog used for PET studies, demonstrating its potential in molecular imaging and monitoring antiapoptotic drug treatments (F. Basuli et al., 2012).
Fluorophore Development for Biological Studies
Fluorescent Probe Synthesis The development of fluorescent probes is another significant application. Huan-bao Fa et al. (2015) synthesized a novel fluorescent probe for β-amyloids, highlighting its high binding affinities and potential in the molecular diagnosis of Alzheimer’s disease (Huan-bao Fa et al., 2015).
Fluorophore for Protein Interaction Studies Kishore Baathulaa et al. (2011) described a synthesis protocol for 6-dimethylaminonaphthalimide (6-DMN), an environment-sensitive fluorophore used for investigating protein-protein interactions and in-tissue distribution in biological studies, demonstrating the versatility of fluoro-naphthalene derivatives in biological applications (Kishore Baathulaa et al., 2011).
Electronics and Solar Cell Enhancements
Organic Transistors In the field of electronics, core-chlorinated naphthalene tetracarboxylic diimides with fluoroalkyl chains were synthesized and used for n-channel organic thin-film transistors (OTFTs), demonstrating high field-effect mobilities, minimal hysteresis, and high on–off ratios in air. This study by J. H. Oh et al. (2010) underscores the potential of fluoro-naphthalene derivatives in enhancing the performance of organic electronics (J. H. Oh et al., 2010).
Bulk Heterojunction Solar Cells S. Heo et al. (2013) reported the use of naphthalene derivatives as processing additives in bulk heterojunction polymer solar cells, leading to improved efficiency, showcasing the role of fluoro-naphthalene derivatives in renewable energy technologies (S. Heo et al., 2013).
Safety And Hazards
特性
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERMSLPTMJQXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride | |
CAS RN |
1373223-69-8 | |
| Record name | 1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride](/img/structure/B1377110.png)
![Tert-butyl 3-[(3-chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate](/img/structure/B1377111.png)
![2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid](/img/structure/B1377114.png)
![2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B1377118.png)






amino}propanoic acid hydrochloride](/img/structure/B1377129.png)


